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molecular formula C16H17BrOS B8553911 1-(2-naphthalen-2-yl-2-oxo-ethyl)-tetrahydro-thiophenium Bromide CAS No. 360554-36-5

1-(2-naphthalen-2-yl-2-oxo-ethyl)-tetrahydro-thiophenium Bromide

Cat. No. B8553911
M. Wt: 337.3 g/mol
InChI Key: QRUCYQSINFPEBV-UHFFFAOYSA-M
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Patent
US08034533B2

Procedure details

To a solution of 2-bromo-2′-acetonaphthone (18.68 g, 75 mmol) in 100 mL of acetone and 4.1 mL of water at 0° C. was added tetrahydrothiophene (13.23 g, 150 mmol) dropwise. The resulting mixture was stirred at 0° C. for 1 hour before solid precipitated and was then stirred at room temperature for 1 hour. The resulting crude product was filtered through glass frit as solid and was washed by 100 mL of cold acetone. The crude product was recrystallized by 150 mL of ethanol to afford 19.0 g pure product at a yield of 75%. 1HNMR, d6-DMSO: 8.82 (s, 1H), 8.17-7.98 (m, 4H), 7.78-7.65 (m, 2H), 5.63 (s, 2H), 3.64 (m, 4H), 2.40-2.29 (brm, 2h), 2.28-2.17 (brm, 2H).
Quantity
18.68 g
Type
reactant
Reaction Step One
Quantity
13.23 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
4.1 mL
Type
solvent
Reaction Step One
Yield
75%

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][C:3]([C:5]1[CH:14]=[CH:13][C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH:6]=1)=[O:4].[S:15]1[CH2:19][CH2:18][CH2:17][CH2:16]1>CC(C)=O.O>[Br-:1].[CH:6]1[C:7]2[C:12](=[CH:11][CH:10]=[CH:9][CH:8]=2)[CH:13]=[CH:14][C:5]=1[C:3](=[O:4])[CH2:2][S+:15]1[CH2:19][CH2:18][CH2:17][CH2:16]1 |f:4.5|

Inputs

Step One
Name
Quantity
18.68 g
Type
reactant
Smiles
BrCC(=O)C1=CC2=CC=CC=C2C=C1
Name
Quantity
13.23 g
Type
reactant
Smiles
S1CCCC1
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
4.1 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 0° C. for 1 hour before solid
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
precipitated
STIRRING
Type
STIRRING
Details
was then stirred at room temperature for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The resulting crude product was filtered through glass frit as solid
WASH
Type
WASH
Details
was washed by 100 mL of cold acetone
CUSTOM
Type
CUSTOM
Details
The crude product was recrystallized by 150 mL of ethanol

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[Br-].C1=C(C=CC2=CC=CC=C12)C(C[S+]1CCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 19 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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